An In-depth Technical Guide to 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of approved pharmaceuticals.[1][2] The pyrazole ring system is a privileged scaffold due to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.[3][4] The introduction of a formyl group at the 4-position of the pyrazole ring, as in 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, provides a versatile synthetic handle for further molecular elaboration, making it a valuable building block for the synthesis of diverse compound libraries.
Physicochemical Properties
1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a solid at room temperature.[5] While specific experimental data for this exact molecule is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [5] |
| Molecular Weight | 202.21 g/mol | [5] |
| Appearance | White to off-white solid | Predicted based on analogs |
| Melting Point | Estimated 65-75 °C | Based on 1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde (64-70 °C)[6] |
| Solubility | Soluble in methanol, ethanol, chloroform, and dichloromethane | Predicted based on 5-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde[7] |
| CAS Number | 293309-36-7 | [8] |
Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
The most prevalent and efficient method for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[9] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic substrate using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[10][11][12]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:
-
Formation of the Vilsmeier Reagent: DMF, a mild formylating agent, is activated by an acid chloride, most commonly POCl₃, to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[10][12]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring, formed in situ from a phenylhydrazone precursor, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[12]
Caption: Vilsmeier-Haack reaction workflow.
Experimental Protocol for Synthesis
The following is a detailed, step-by-step protocol for the synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, adapted from established procedures for analogous compounds.[13][14]
Step 1: Synthesis of the Hydrazone Precursor
-
To a solution of 2-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add an appropriate ketone, such as acetone (1.0 eq), to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the hydrazone precursor.
Step 2: Vilsmeier-Haack Formylation and Cyclization
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).
-
Cool the flask to 0 °C in an ice bath and add phosphoryl chloride (POCl₃) (2.0 eq) dropwise with constant stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add the hydrazone precursor (1.0 eq) to the reaction mixture in small portions.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached.
-
The solid product will precipitate out. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or purify by column chromatography using a silica gel stationary phase and an ethyl acetate/hexane mobile phase to obtain pure 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl and pyrazole rings, the aldehyde proton, and the methoxy group protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |
| Pyrazole H-5 | 8.1 - 8.3 | Singlet |
| Pyrazole H-3 | 7.9 - 8.1 | Singlet |
| Methoxyphenyl (aromatic) | 6.9 - 7.6 | Multiplets |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the pyrazole ring carbons, and the methoxyphenyl ring carbons.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 183 - 186 |
| Pyrazole C-3 | 150 - 155 |
| Pyrazole C-5 | 135 - 140 |
| Pyrazole C-4 | 110 - 115 |
| Methoxyphenyl (C-O) | 155 - 160 |
| Methoxyphenyl (other aromatic) | 110 - 135 |
| Methoxy (-OCH₃) | 55 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the aldehyde carbonyl stretching vibration.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1680 - 1700 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C=C, C=N (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O (ether) | 1230 - 1270 | Strong |
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.21 g/mol ).
Chemical Reactivity and Synthetic Utility
The aldehyde functionality at the 4-position of the pyrazole ring is a versatile handle for a variety of chemical transformations, making 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde a valuable intermediate in organic synthesis.
-
Condensation Reactions: The aldehyde can readily undergo condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form a variety of derivatives, including chalcones and pyrazolyl-substituted acrylonitriles.
-
Reductive Amination: It can be converted to the corresponding amine via reductive amination, providing a route to pyrazole-containing diamines and polyamines.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, further expanding the range of accessible derivatives.
-
Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into various vinyl-substituted pyrazoles.
Caption: Synthetic utility of the pyrazole-4-carbaldehyde core.
Applications in Drug Discovery and Development
The 1-aryl-1H-pyrazole scaffold is a key pharmacophore in a number of clinically used drugs and investigational agents.[15] The versatility of the 4-carbaldehyde group allows for the synthesis of large and diverse libraries of compounds for screening against various biological targets.
-
Anticancer Agents: Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation.[2] The 1-aryl-1H-pyrazole scaffold has been incorporated into inhibitors of kinases, topoisomerases, and other cancer-related enzymes.[15]
-
Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 1-aryl-1H-pyrazole-4-carbaldehyde are promising candidates for the development of novel anti-inflammatory agents with improved efficacy and safety profiles.
-
Antimicrobial Agents: The pyrazole nucleus has been identified in compounds with significant antibacterial and antifungal activity. The ability to easily modify the 4-position of the pyrazole ring allows for the fine-tuning of antimicrobial potency and spectrum.
Safety and Handling
1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the rich reactivity of the aldehyde functional group, makes it an attractive starting material for the creation of diverse molecular architectures. The proven track record of the pyrazole scaffold in medicinal chemistry further underscores the importance of this compound as a platform for the development of novel therapeutic agents.
References
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Caption: Structure of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with carbon numbering for NMR assignment.
